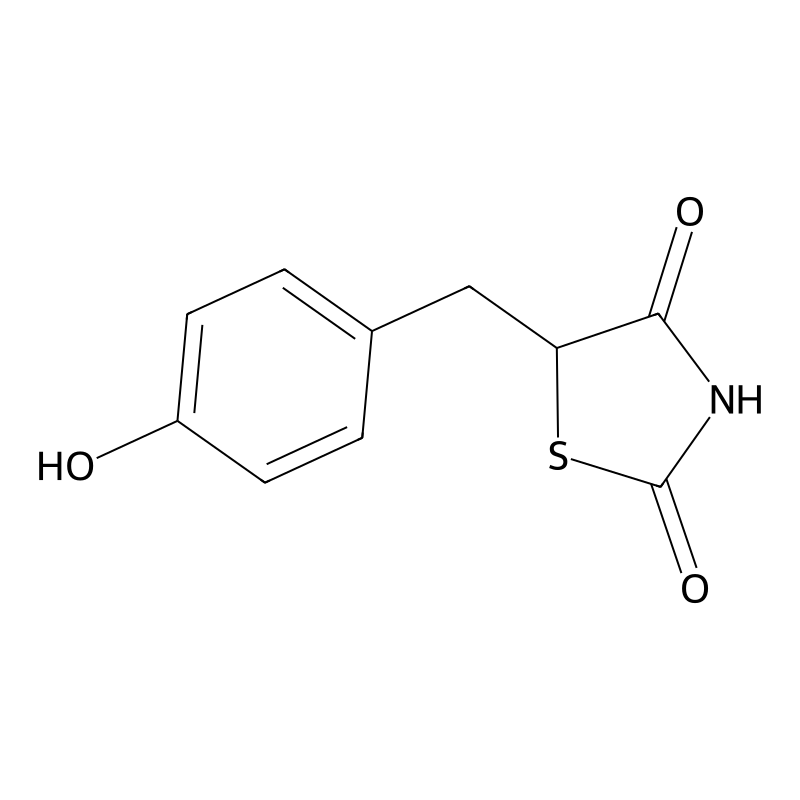

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate for Thiazolidinedione-Based Compounds

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (5-(4-Hydroxyphenyl)methyl-1,3-thiazolidine-2,4-dione) serves primarily as a synthetic intermediate for the production of thiazolidinedione (TZD) compounds []. TZDs are a class of drugs known for their ability to regulate blood sugar levels, making them useful in the treatment of type 2 diabetes []. A patent application describes the use of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione as a key intermediate in the synthesis of pioglitazone, a well-known TZD medication [].

Research into Synthesis Methods

Some scientific research focuses on optimizing the methods for synthesizing 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione. This ensures a more efficient and cost-effective production of the intermediate, ultimately impacting the availability of TZD drugs [].

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. The structure includes a thiazolidine core with carbonyl groups at positions 2 and 4, and a hydroxybenzyl substituent at position 5. This compound is part of the thiazolidinedione family, which has garnered attention due to its diverse biological activities and potential therapeutic applications.

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione itself is not a drug and has no reported mechanism of action in biological systems. Its significance lies in its role as an intermediate for the synthesis of thiazolidinedione drugs like pioglitazone []. The mechanism of action of thiazolidinediones involves regulating blood sugar levels but is beyond the scope of this analysis on the intermediate compound.

The synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. This process can be catalyzed by various amine-based catalysts such as piperidinium acetate or pyrrolidine in suitable solvents like toluene or methanol. The reaction proceeds as follows:

- Condensation: 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

- Reduction: The intermediate is then reduced to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione .

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione exhibits several pharmacological properties. It has shown potential in:

- Antihyperglycemic activity: This compound can lower blood sugar levels, making it a candidate for diabetes treatment.

- Antitumor effects: Preliminary studies indicate cytotoxicity against various cancer cell lines, suggesting its role in cancer therapy .

- Anti-inflammatory and antimicrobial properties: It has been reported to inhibit inflammatory pathways and exhibit antimicrobial activity against certain pathogens .

The synthesis of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione can be achieved through several methods:

- Conventional Synthesis: Utilizing traditional organic solvents and catalysts such as piperidinium acetate in aromatic hydrocarbons.

- Green Chemistry Approaches: Recent advancements have introduced the use of deep eutectic solvents as both solvent and catalyst, promoting environmentally friendly synthesis methods with high yields .

Interaction studies of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione have focused on its binding affinity to various biological targets. Molecular docking studies suggest that this compound interacts effectively with enzymes involved in lipid metabolism, particularly lipoxygenase, indicating its potential for anti-inflammatory applications .

Several compounds share structural similarities with 5-(4-hydroxybenzyl)thiazolidine-2,4-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiazolidine-2,4-dione | Basic thiazolidine core without substitutions | Foundational structure for many derivatives |

| 5-Benzylidene-thiazolidine-2,4-dione | Benzylidene substituent at position 5 | Enhanced lipophilicity and potential bioactivity |

| 5-(2-Hydroxybenzyl)thiazolidine-2,4-dione | Hydroxy group on the benzyl ring | Potentially different biological activity profile |

| 5-(Phenyl)thiazolidine-2,4-dione | Phenyl group instead of hydroxybenzyl | Variations in hydrophobicity affecting bioactivity |

The uniqueness of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione lies in its hydroxy substituent on the benzyl group, which may enhance its solubility and biological activity compared to other derivatives.